4-(Pyrrolidine-1-sulfonyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRYSSJSADCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Development and Patenting of Novel Derivatives:there is a Clear Opportunity to Develop and Patent New Derivatives of 4 Pyrrolidine 1 Sulfonyl Benzonitrile. This Could Involve:
Exploring different substitution patterns: Introducing novel functional groups on the pyrrolidine (B122466) or benzonitrile (B105546) rings could lead to compounds with improved potency, selectivity, or pharmacokinetic properties for known biological targets.
Targeting new therapeutic areas: The scaffold could be used as a starting point to design inhibitors for other enzyme classes or to develop modulators of other biological pathways not yet explored in the existing patent literature.
Exploring Non Therapeutic Applications:a Significant Gap and Therefore an Opportunity Lies in the Exploration of Non Therapeutic Applications. Research into the Material Properties of 4 Pyrrolidine 1 Sulfonyl Benzonitrile and Its Derivatives Could Lead to the Discovery of Novel Applications in Areas Such As:
Organic electronics: The combination of the electron-withdrawing nitrile and sulfonyl groups with the pyrrolidine (B122466) moiety might impart interesting electronic properties suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Polymers and advanced materials: The compound could be explored as a monomer or an additive in the synthesis of novel polymers with unique thermal or mechanical properties.
Method of Use Patents:if a Novel Therapeutic Use for 4 Pyrrolidine 1 Sulfonyl Benzonitrile Itself is Discovered, a Method of Use Patent Could Be Filed. This Would Protect the Use of the Compound for a Specific Medical Indication, Even if the Compound Itself is Already in the Public Domain.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., DFT, MEP, Fukui Functions)
No published studies detailing Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) maps, or Fukui functions to describe the electronic structure and reactivity of 4-(Pyrrolidine-1-sulfonyl)benzonitrile were found.
Conformational Analysis and Energy Profiling using Molecular Mechanics and Quantum Methods
Specific conformational analyses or energy profiling for this compound using molecular mechanics or quantum methods have not been reported in the available literature.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
No molecular dynamics simulations investigating the influence of solvents on the conformational dynamics of this compound have been published.
Ligand-Protein Interaction Modeling and Binding Site Analysis (mechanistic insights)
There are no available studies that model the interaction of this compound with any protein targets or provide an analysis of its potential binding sites.
Development of Predictive Models for Structure-Property Relationships (excluding clinical properties)
The development of quantitative structure-property relationship (QSPR) models that include this compound to predict its physicochemical properties (excluding clinical properties) has not been documented in the literature.
Biological Target Interaction Studies and Mechanistic Pharmacology Pre Clinical, in Vitro Focus
In Vitro Enzyme Inhibition Profiling and Kinetic Studies (e.g., kinases, amidases)
Derivatives and structural analogs of 4-(Pyrrolidine-1-sulfonyl)benzonitrile have been evaluated against several enzyme classes, demonstrating a range of inhibitory activities. Notably, research has centered on histone demethylases, aldo-keto reductases, and glycine (B1666218) transporters.
Lysine-Specific Demethylase 1 (LSD1/KDM1A): A series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, which share the core benzonitrile (B105546) feature, were identified as potent, reversible inhibitors of LSD1. nih.govmanchester.ac.uk These compounds were developed through a "scaffold-hopping" approach from a known inhibitor, GSK-690. The most active compound in this series, designated 21g, exhibited a biochemical half-maximal inhibitory concentration (IC50) of 57 nM and a dissociation constant (Kd) of 22 nM. nih.gov This series showed high selectivity, with no significant activity against the related monoamine oxidase enzymes, MAO-A and MAO-B (IC50 > 25 µM). manchester.ac.uk
Aldo-Keto Reductase 1C3 (AKR1C3): A structurally analogous series, 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones, has been described as potent and isoform-selective inhibitors of AKR1C3. bbk.ac.ukresearchgate.netdrugbank.com These non-carboxylate inhibitors demonstrated potencies in the sub-100 nM range. bbk.ac.ukdrugbank.com The lead compound from this class, SN33638, showed low nanomolar potency against AKR1C3 and maintained over 300-fold selectivity against other AKR1C isoforms. researchgate.net
Glycine Transporter-1 (GlyT1): Pyrrolidine (B122466) sulfonamides have been investigated as competitive inhibitors of GlyT1, a transporter involved in regulating glycine concentrations at neuronal synapses. nih.govnih.gov A reference compound in one study demonstrated a Ki value of 0.198 µM, indicating satisfactory in vitro potency. nih.gov
Other Enzymes: The broader pyrrolidine scaffold is known to inhibit other enzymes. For instance, certain pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. frontiersin.org Another study identified pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance. nih.govmdpi.com
| Compound Class | Enzyme Target | Key Finding (In Vitro) | Reference |
|---|---|---|---|
| 4-(Pyrrolidin-3-yl)benzonitrile Derivatives | LSD1 | IC50 = 57 nM; Kd = 22 nM (Compound 21g) | nih.gov |
| 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones | AKR1C3 | Potency < 100 nM; >300-fold isoform selectivity | bbk.ac.ukresearchgate.net |
| 3,4-Disubstituted Pyrrolidine Sulfonamides | GlyT1 | Ki = 0.198 µM (Reference Compound 23a) | nih.gov |
| Pyrrolidine Pentamine Derivatives | AAC(6')-Ib | Identified as effective inhibitors | nih.gov |
Receptor Binding Affinity and Selectivity Assessments (e.g., nuclear receptors, GPCRs)
While specific receptor binding data for this compound is not extensively detailed in the reviewed literature, studies on related pyrrolidine structures provide insights into their potential interactions with receptors, particularly nuclear receptors and G-protein coupled receptors (GPCRs).
Transient Receptor Potential Vanilloid-4 (TRPV4): A series of sulfone pyrrolidine sulfonamide antagonists were designed and optimized for the TRPV4 cation channel. nih.gov Further work on pyrrolidine sulfonamides led to the development of highly potent antagonists with a novel pyrrolidine diol core, demonstrating the scaffold's utility in targeting ion channels. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): The pyrrolidine scaffold is a component of potent dual agonists for PPARα and PPARγ. Specifically, cis-3R,4S-configured 4-benzylpyrrolidine-3-carboxylic acid derivatives have been shown to combine agonistic activity at both receptor subtypes, which are critical nuclear receptors in metabolic regulation. nih.gov
General Principles: The pyrrolidine ring is valued in drug design for its three-dimensional structure, which allows for effective exploration of the pharmacophore space required for receptor binding. nih.govresearchgate.net The stereochemistry of substituents on the pyrrolidine ring can lead to different biological profiles due to distinct binding modes with enantioselective proteins. researchgate.net For example, a 3-R-methylpyrrolidine substitution can promote pure estrogen receptor α (ERα) antagonism, while a cis-4-CF3 substituent can lead to full agonism at the GRP40 receptor. nih.gov
Elucidation of Molecular Mechanisms of Action at the Cellular Level (e.g., cellular pathway modulation, targeted protein degradation)
The molecular mechanisms of action for these compounds are intrinsically linked to the function of their biological targets.
Cellular Pathway Modulation via Enzyme Inhibition: The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives has direct consequences at the cellular level. In human THP-1 acute myeloid leukaemia cells, the potent inhibitor 21g was found to increase the expression of the surrogate cellular biomarker CD86. nih.govmanchester.ac.uk This demonstrates that enzymatic inhibition by the compound leads to modulation of gene expression and cellular phenotype, a key mechanism in epigenetic therapy. nih.gov
Targeted Protein Degradation (TPD): While not demonstrated specifically for this compound, the general principle of TPD is a relevant and emerging mechanism in pharmacology. vipergen.com This strategy utilizes bifunctional molecules, often called Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, such as the ubiquitin-proteasome system. thermofisher.comportlandpress.com A PROTAC molecule typically consists of two heads—one that binds to the protein of interest and another that binds to an E3 ubiquitin ligase—connected by a linker. thermofisher.com This induced proximity results in the ubiquitylation of the target protein, marking it for degradation by the proteasome. portlandpress.com This catalytic mechanism allows a single degrader molecule to eliminate multiple target protein molecules, offering a powerful alternative to simple inhibition. portlandpress.com Given the modular nature of the pyrrolidine scaffold, it represents a potential core structure for the development of novel PROTACs.
Structure-Activity Relationship (SAR) Investigations for Target Modulators
SAR studies have been crucial in optimizing the potency and selectivity of inhibitors based on the pyrrolidine benzonitrile and related sulfonyl scaffolds.
For AKR1C3 Inhibitors: In the 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one series, the sulfonamide moiety was identified as critical for inhibitory activity. bbk.ac.ukresearchgate.net SAR exploration revealed that variations in the position, co-planarity, or electronic nature of the pyrrolidinone ring led to a severe loss of activity. bbk.ac.ukresearchgate.netdrugbank.com Similarly, altering the size or polarity of the piperidino ring was detrimental to potency, indicating highly specific structural requirements for optimal target engagement. bbk.ac.ukdrugbank.com
For LSD1 Inhibitors: SAR studies on 4-(pyrrolidin-3-yl)benzonitrile derivatives highlighted the importance of substituents on the pyrrolidine ring for achieving high potency. nih.govmanchester.ac.uk
For GlyT1 Inhibitors: In the development of 3,4-disubstituted pyrrolidine sulfonamides, replacing the initial benzoyl group with other aryl substituents yielded potent analogs with nanomolar activity. nih.gov The transformation of the sulfonamide moiety into amides, carbamides, or ureas resulted in inactive compounds, underscoring the essential role of the sulfonamide group for GlyT1 inhibition. nih.gov
For AAC(6')-Ib Inhibitors: For pyrrolidine pentamine derivatives, SAR studies showed that truncations of the molecule caused a loss of inhibitory activity. nih.govmdpi.com The presence of an S-phenyl moiety at a specific position and its distance from the core scaffold were found to be essential for potent inhibition. nih.gov
| Compound Series | Target | Key SAR Finding | Reference |
|---|---|---|---|
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 | Sulfonamide moiety is critical; altering pyrrolidinone or piperidino rings diminishes activity. | bbk.ac.ukresearchgate.net |
| Disubstituted Pyrrolidine Sulfonamides | GlyT1 | Sulfonamide group is essential; replacement with amides/ureas leads to inactive compounds. | nih.gov |
| Pyrrolidine Pentamine Derivatives | AAC(6')-Ib | S-phenyl moiety at a specific distance from the scaffold is essential for activity. | nih.gov |
Design Principles for Ligand Potency and Selectivity (pre-clinical)
The design of potent and selective ligands based on the this compound scaffold incorporates several key principles derived from SAR and structural biology.
Scaffold Hopping and Bioisosteric Replacement: The development of potent LSD1 inhibitors from the 4-(pyrrolidin-3-yl)benzonitrile series exemplifies the principle of scaffold hopping, where a core molecular structure is replaced with a functionally equivalent but structurally distinct one to improve properties or find novel chemical space. nih.gov
Structure-Based Design: X-ray crystallography and molecular modeling have been instrumental in guiding ligand design. For the AKR1C3 inhibitors, a crystal structure revealed that a piperazine (B1678402) bridging unit provided the correct "twist" to allow a terminal benzene (B151609) ring to occupy a lipophilic pocket and align with Phe311. researchgate.net For LSD1 inhibitors, modeling predicted that the nitrile group of the benzonitrile moiety forms a key hydrogen bond with Lys661 in the enzyme's active site, while a basic center on the pyrrolidine ring is directed toward acidic residues Asp555 and Asp556. manchester.ac.uk This understanding of specific molecular interactions is a cornerstone of rational drug design. mdpi.com
Modulating Physicochemical Properties: A key design principle is the optimization of physicochemical properties to enhance selectivity. For the LSD1 inhibitor 21g, the design resulted in improved selectivity over the hERG ion channel compared to the parent compound, a critical consideration in preclinical development. nih.govmanchester.ac.uk
Stereochemistry and Conformational Control: The non-planar, three-dimensional nature of the pyrrolidine ring is a significant advantage in drug design. nih.govnih.gov Inductive and stereoelectronic factors can control the "puckering" of the ring, locking it into specific C-4-exo or -endo envelope conformations. nih.gov This conformational control, guided by the strategic placement and stereochemistry of substituents, is a powerful tool for designing ligands with high affinity and selectivity for their targets. nih.govresearchgate.net
Applications in Chemical Biology and Advanced Materials
Development as Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov The development of effective probes requires a delicate balance of potency, selectivity, and suitable physicochemical properties. The structural components of 4-(pyrrolidine-1-sulfonyl)benzonitrile each contribute to its potential as a scaffold for such probes.
The pyrrolidine (B122466) ring is a common motif in medicinal chemistry, valued for its ability to increase the three-dimensional complexity of a molecule, which can enhance binding to protein targets. nih.gov This saturated heterocyclic scaffold can improve solubility and bioavailability, crucial properties for a chemical probe intended for use in cellular environments. chemimpex.com
Derivatives of the closely related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been investigated as potent and selective inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. nih.gov In these instances, the benzonitrile (B105546) group often serves as a key pharmacophore, interacting with the target protein. The sulfonyl group, a key feature of this compound, is present in various biologically active compounds, including matrix metalloproteinase (MMP) inhibitors and antagonists for the Transient Receptor Potential Vanilloid-4 (TRPV4) channel. nih.govnih.gov The sulfonamide linkage provides a chemically stable and synthetically versatile point for modification, allowing for the fine-tuning of a probe's properties.
The combination of these three moieties suggests a strong theoretical basis for developing this compound derivatives as chemical probes. The scaffold allows for systematic modifications to optimize target affinity and selectivity, key criteria for high-quality probes.
| Structural Component | Potential Contribution to Chemical Probe Development |
| Benzonitrile | Acts as a pharmacophore for target engagement; can participate in dipole-dipole interactions and hydrogen bonding. |
| Pyrrolidine Ring | Improves aqueous solubility and pharmacokinetic properties; provides a 3D structural element for enhanced binding specificity. nih.govchemimpex.com |
| Sulfonyl Group | Functions as a rigid linker and hydrogen bond acceptor; offers a site for synthetic modification to optimize selectivity and potency. nih.govnih.gov |
Integration into Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies (theoretical/pre-clinical)
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern drug development, focusing on identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govmdpi.com These initial hits are then grown, linked, or merged to create more potent lead compounds. frontiersin.org The structure of this compound can be conceptually deconstructed into fragments that are attractive starting points for FBDD campaigns.
For instance, a fragment library might contain simple benzonitrile or pyrrolidine sulfonamide structures. If identified as binders to a target, these fragments could be synthetically elaborated to generate the full this compound scaffold, aiming to enhance binding affinity through synergistic interactions.
In the context of lead optimization, where an initial hit compound is refined to improve its drug-like properties, this scaffold offers several advantages. patsnap.comarxiv.org The process of "scaffold hopping," which involves replacing a core molecular structure with a chemically distinct one while retaining similar biological activity, is a powerful optimization strategy. arxiv.org Notably, 4-(pyrrolidin-3-yl)benzonitrile derivatives have been successfully developed as "scaffold-hops" of earlier inhibitors, resulting in improved selectivity profiles. nih.gov The pyrrolidine moiety, in particular, has been shown to improve pharmacokinetic properties. chemimpex.com The sulfonamide linker is a bioisostere for other functional groups and can be used to modulate properties like polarity and metabolic stability. nih.gov
| Strategy | Role of this compound Scaffold |
| Fragment-Based Discovery | The molecule can be viewed as an assembly of desirable fragments (benzonitrile, pyrrolidine, sulfonamide) that can be identified and linked. mdpi.comfrontiersin.org |
| Lead Optimization | The scaffold allows for systematic chemical modifications to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. patsnap.com |
| Scaffold Hopping | The pyrrolidine-benzonitrile core can serve as a novel scaffold to replace existing patented structures, potentially leading to improved properties like reduced off-target effects. nih.govarxiv.org |
Potential in Catalyst Design or Ligand Synthesis for Organometallic Chemistry
While direct applications of this compound in organometallic chemistry are not extensively documented, its structure contains several functional groups capable of coordinating to metal centers, suggesting its potential as a ligand. nih.gov Ligands are crucial components of catalysts, as they modulate the electronic and steric environment of the metal, thereby controlling its reactivity and selectivity.
The key potential coordination sites in this compound are:
The Pyrrolidine Nitrogen: The lone pair of electrons on this sp³-hybridized nitrogen atom can donate to a metal center.
The Nitrile Nitrogen: The nitrogen of the cyano group possesses a lone pair and can also coordinate to a metal.
The Sulfonyl Oxygens: The oxygen atoms of the sulfonamide group can act as Lewis basic sites for metal coordination.
The molecule could function as a monodentate ligand, coordinating through a single site, or potentially as a bidentate ligand if the geometry allows for chelation (e.g., through the pyrrolidine nitrogen and a sulfonyl oxygen). The benzonitrile moiety, with its rigid aromatic structure, combined with the flexible pyrrolidine ring, could create a unique steric profile around a metal center. This combination of electronic and steric properties could be harnessed in the design of novel catalysts for various organic transformations.
| Potential Coordination Site | Type of Interaction | Potential Role in Catalysis |
| Pyrrolidine Nitrogen | Lewis Base (σ-donor) | Tuning electronic properties of the metal center; steric control. |
| Nitrile Nitrogen | Lewis Base (σ-donor), π-acceptor | Modulating metal reactivity; potential for bridging between metal centers. |
| Sulfonyl Oxygens | Lewis Base (σ-donor) | Weakly coordinating sites; potential for hemilabile ligand design. |
Exploration in Polymer Chemistry or Materials Science
The application of organic molecules in materials science often leverages their unique electronic and physical properties. The this compound structure possesses features that are desirable for the development of functional materials, such as polymers with specific optical or electronic characteristics.
The benzonitrile group is strongly electron-withdrawing, while the pyrrolidine-sulfonyl moiety can act as an electron-donating or modulating group. This donor-acceptor (D-A) architecture is a fundamental design principle for creating materials with interesting optoelectronic properties, including applications in organic light-emitting diodes (OLEDs). Indeed, other benzonitrile derivatives have been successfully employed as thermally activated delayed fluorescence (TADF) materials in OLEDs.
Furthermore, the compound could serve as a functional monomer in polymerization reactions. By introducing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) onto the aromatic ring or the pyrrolidine, it could be incorporated into a polymer backbone. The resulting polymer would feature pendant this compound units, imparting their specific properties, such as high polarity, refractive index, or thermal stability, to the bulk material. A related compound, 4-(1-pyrrolidinyl)benzonitrile, has been noted for its use in formulating advanced polymers and coatings to enhance durability. chemimpex.com
| Application Area | Relevant Structural Features | Potential Function |
| Optoelectronic Materials | Donor-acceptor structure (pyrrolidine-sulfonyl and benzonitrile groups). | Component of TADF emitters for OLEDs; non-linear optical materials. |
| Functional Polymers | Can be modified to act as a monomer. | Creates polymers with high polarity, specific refractive indices, or improved thermal stability. chemimpex.com |
| High-Performance Coatings | Chemical stability of the sulfonamide and aromatic nitrile. | Enhances chemical resistance and durability of material surfaces. chemimpex.com |
Role in Supramolecular Chemistry or Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, dipole-dipole forces, and van der Waals interactions. The structure of this compound is well-suited to participate in these interactions, making it a candidate for designing self-assembling systems and host-guest complexes.
Recent research has demonstrated that supramolecular macrocycles can precisely recognize and bind various benzonitrile derivatives within their cavities, forming stable "key-lock" complexes. nih.gov This recognition is driven by a combination of non-covalent forces where the polar, linear nitrile group plays a crucial directive role. The this compound molecule could similarly act as a guest molecule for specifically designed host systems.
The molecule's distinct functional groups can also direct its self-assembly in the solid state or on surfaces.
The nitrile group can act as a hydrogen bond acceptor.
The sulfonyl oxygens are also potent hydrogen bond acceptors.
The aromatic ring can participate in π-π stacking interactions.
The interplay of these interactions could be used to control the crystal packing of the molecule or to form well-ordered two-dimensional structures on a substrate. The significant dipole moment arising from the molecule's electronic asymmetry would further influence its assembly into ordered, non-centrosymmetric structures, which is a prerequisite for materials with certain optical properties.
Advanced Analytical Method Development and Validation
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for the assessment of purity and the separation of potential isomers of "4-(Pyrrolidine-1-sulfonyl)benzonitrile." High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the compound. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient or isocratic elution would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or degradation products. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzonitrile (B105546) moiety. While specific methods for "this compound" are not extensively published, methods for related aromatic compounds like benzonitrile can be adapted. helixchrom.comsigmaaldrich.com
The potential for positional isomers, arising from the substitution pattern on the benzene (B151609) ring, necessitates the development of high-resolution chromatographic methods. Capillary Gas Chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) could also be employed for purity analysis, particularly for assessing volatile impurities.
For the separation of potential chiral isomers, if applicable to its derivatives, chiral chromatography is the method of choice. This can be achieved using chiral stationary phases (CSPs) in either HPLC or Supercritical Fluid Chromatography (SFC). The selection of the appropriate CSP and mobile phase is critical for achieving enantiomeric separation.
Table 1: Illustrative HPLC Parameters for Purity Assessment of Aromatic Nitriles
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a general method that would be a starting point for the specific analysis of this compound.
Spectroscopic Methods for Quantitative Analysis and In Situ Reaction Monitoring
Spectroscopic techniques are vital for the quantitative analysis of "this compound" and for monitoring its synthesis in real-time.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining the absolute purity of the compound without the need for a specific reference standard of the analyte itself. nih.govresearchgate.netnih.gov By using a certified internal standard with a known concentration, the purity of "this compound" can be accurately calculated by integrating the signals of the analyte and the standard. researchgate.net Specific protons on the pyrrolidine (B122466) ring or the aromatic ring can be selected for quantification, provided they are well-resolved from other signals in the spectrum. rsc.org
In Situ Fourier Transform Infrared (FTIR) Spectroscopy allows for real-time monitoring of the reaction progress during the synthesis of "this compound." youtube.commdpi.com This is particularly useful for tracking the consumption of reactants, such as 4-cyanobenzenesulfonyl chloride and pyrrolidine, and the formation of the product. By monitoring the characteristic vibrational frequencies of the sulfonyl chloride (S-Cl) and the secondary amine (N-H) of the reactants, and the appearance of the sulfonamide (S-N) bond in the product, the reaction kinetics can be determined. mt.comionike.comrsc.org This data is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and minimize impurities. youtube.com
Table 2: Key Spectroscopic Data for "this compound"
| Technique | Parameter | Characteristic Signal |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic and pyrrolidine protons |
| ¹³C NMR | Chemical Shift (δ) | Signals for nitrile, aromatic, and pyrrolidine carbons |
| FTIR | Wavenumber (cm⁻¹) | Asymmetric and symmetric SO₂ stretching, C≡N stretching |
| UV-Vis | λmax (nm) | Absorption maximum related to the benzonitrile chromophore |
Electrochemical Characterization and Sensing Applications
The electrochemical behavior of "this compound" can be investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide insights into the oxidation and reduction potentials of the molecule, which are influenced by the electron-withdrawing benzonitrile group and the electron-donating pyrrolidine-1-sulfonyl group. The electrochemical properties of aryl sulfonamides and benzonitrile derivatives have been studied, indicating that both moieties can be electrochemically active. acs.orgresearchgate.netrsc.orgrsc.org
Cyclic voltammetry can reveal the reversibility of electron transfer processes and the stability of the resulting radical ions. researchgate.net The electrochemical data can be used to understand the electronic structure of the molecule and to predict its behavior in different chemical environments. For instance, the oxidation potential can provide information about the susceptibility of the compound to oxidative metabolism.
While specific sensing applications for "this compound" have not been widely reported, its electrochemical properties suggest potential for the development of electrochemical sensors. The molecule could be used as a redox probe or as a building block for more complex sensor molecules. The nitrile group could also be a site for coordination with metal ions, which could be exploited in the design of ion-selective electrodes. The electrochemical synthesis of related sulfonamides has also been explored, offering a greener route to these compounds. nih.govchemistryworld.com
Table 3: Representative Electrochemical Data for Related Aromatic Compounds
| Compound Class | Technique | Typical Potential Range (vs. Ag/AgCl) |
| Aryl Sulfonamides | Cyclic Voltammetry | Oxidation: +1.0 to +2.0 V |
| Benzonitrile Derivatives | Cyclic Voltammetry | Reduction: -1.5 to -2.5 V |
Note: These are general ranges and the specific potentials for this compound would need to be determined experimentally.
Development of High-Throughput Screening Assays for Derivatives
High-throughput screening (HTS) is a crucial technology in drug discovery for rapidly evaluating large libraries of chemical compounds for their biological activity. nih.govthermofisher.com For derivatives of "this compound," various HTS assays can be developed depending on the therapeutic target of interest. For instance, derivatives of the closely related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been evaluated as inhibitors of lysine-specific demethylase 1 (LSD1), highlighting the potential for this scaffold in epigenetic drug discovery. nih.gov
A common HTS format is the fluorescence polarization (FP) assay, which is well-suited for studying molecular interactions in a homogenous format. nih.gov If a derivative of "this compound" is designed to inhibit a protein-protein interaction or the binding of a ligand to a receptor, an FP-based assay could be developed. This would involve labeling one of the binding partners with a fluorescent probe. Inhibition of the interaction by the test compound would result in a decrease in the fluorescence polarization signal.
Another approach is the use of cell-based assays that measure a specific cellular response, such as the expression of a reporter gene or the inhibition of cell proliferation. mdpi.com For example, if derivatives are being explored as anticancer agents, an HTS assay could measure their ability to induce apoptosis or inhibit the growth of cancer cell lines. The development of robust and miniaturized HTS assays is essential for efficiently screening large compound libraries and identifying promising lead candidates for further development. nih.gov
Table 4: Common High-Throughput Screening Assay Formats
| Assay Type | Principle | Application Example |
| Fluorescence Polarization (FP) | Measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. | Screening for inhibitors of protein-protein interactions. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify a specific protein or analyte. | Measuring the inhibition of cytokine production by a compound. |
| Cell-Based Reporter Gene Assay | Measures the expression of a reporter gene (e.g., luciferase) that is under the control of a specific promoter. | Identifying compounds that modulate a particular signaling pathway. |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Assessing the effects of compounds on cell morphology, viability, and protein localization. |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
By training machine learning (ML) models on large datasets of known bioactive compounds, researchers can develop algorithms to design new analogues of 4-(pyrrolidine-1-sulfonyl)benzonitrile tailored to interact with specific biological targets. nih.gov These models can predict key pharmaceutical properties, such as binding affinity, selectivity, and pharmacokinetic profiles, allowing for the prioritization of the most promising candidates for synthesis. nih.gov For example, deep learning models could be used to generate thousands of virtual derivatives and screen them against a panel of disease-relevant proteins, identifying compounds with high predicted activity and drug-like characteristics. nih.gov
Furthermore, AI is not only applicable to compound design but also to synthesis planning. Retrosynthesis prediction tools powered by machine learning can propose efficient and novel synthetic routes, potentially identifying more cost-effective and sustainable pathways than those devised through traditional chemical intuition. frontiersin.org This integration of AI promises to reduce the time and resources required to move from a promising chemical scaffold to a viable drug candidate.
Exploration of Novel Biological Targets and Mechanistic Therapeutic Avenues (pre-clinical)
While the full biological activity spectrum of this compound is still under investigation, its structural motifs suggest several compelling, yet underexplored, therapeutic avenues. Preclinical research can focus on validating novel biological targets for which this scaffold may show significant activity.
One highly promising area is in epigenetics, specifically the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A). nih.govtandfonline.com LSD1 is a key enzyme in gene regulation and is overexpressed in various cancers, making it an important therapeutic target. nih.govresearcher.life Notably, preclinical studies on derivatives of the closely related 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have demonstrated potent and reversible inhibition of LSD1, suggesting that the broader pyrrolidine-benzonitrile scaffold is well-suited for targeting this enzyme. researcher.life Future research should involve screening this compound and its analogues against LSD1 to determine their inhibitory potential and explore their efficacy in preclinical cancer models, such as lung adenocarcinoma or acute myeloid leukemia. nih.gov
A second major therapeutic area is in neuroscience. The sulfonylbenzonitrile moiety is a key pharmacophore in modulators of the Metabotropic Glutamate Receptor 5 (mGluR5). nih.gov This receptor is a critical target for treating a range of psychiatric and neurological conditions, including anxiety, depression, and addiction. nih.govwikipedia.org Negative allosteric modulators (NAMs) of mGluR5 have shown therapeutic potential in preclinical models. nih.govyoutube.com Therefore, a focused research effort to evaluate this compound derivatives for mGluR5 modulatory activity could uncover new treatments for central nervous system (CNS) disorders.
The following table summarizes potential preclinical research avenues for this compound class.
| Potential Biological Target | Therapeutic Rationale | Potential Disease Indication |
| Lysine-Specific Demethylase 1 (LSD1) | Structural similarity to known pyrrolidine-benzonitrile based LSD1 inhibitors. LSD1 is a validated epigenetic target in oncology. nih.govtandfonline.comnih.gov | Acute Myeloid Leukemia, Lung Adenocarcinoma, other cancers with LSD1 overexpression. nih.gov |
| Metabotropic Glutamate Receptor 5 (mGluR5) | The sulfonylbenzonitrile group is a known pharmacophore for mGluR5 negative allosteric modulators (NAMs). nih.gov | Anxiety, Depression, Substance Use Disorders. nih.govwikipedia.org |
| Other Monoamine Oxidases (MAOs) | LSD1 is structurally related to MAO-A and MAO-B, suggesting potential for cross-reactivity or targeted inhibition. nih.gov | Neurological disorders, Depression. |
Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern pharmaceutical research, aiming to reduce the environmental impact of chemical synthesis. sci-hub.se Future work on this compound should prioritize the development of sustainable and eco-friendly synthetic methodologies. researchgate.net
Traditional methods for creating sulfonamides can involve harsh reagents and organic solvents. thieme-connect.com Recent advancements offer greener alternatives. For example, the synthesis of the sulfonamide bond can be achieved in water, a benign solvent, using dynamic pH control and omitting organic bases, with product isolation often requiring only simple filtration. sci-hub.sersc.org Another innovative approach is mechanosynthesis, which involves solvent-free reactions in a ball mill. rsc.org This technique can be used for the one-pot synthesis of sulfonamides from disulfides, utilizing cost-effective and environmentally friendly reagents. rsc.org
For the pyrrolidine (B122466) ring component, methods such as microwave-assisted organic synthesis (MAOS) can increase reaction efficiency while reducing energy consumption and solvent use. nih.gov The development of catalytic systems, such as those using nano-Ru/Fe3O4, allows for the direct and efficient coupling of sulfonamides and alcohols with high selectivity, producing only water as a byproduct. acs.org By combining these strategies, a highly efficient and environmentally conscious synthesis of this compound and its derivatives can be achieved.
Advanced Applications in Bioimaging or Diagnostics (non-clinical)
Beyond therapeutics, the this compound scaffold holds significant potential for the development of advanced tools for non-clinical bioimaging and diagnostics. Its structure is amenable to modification for creating probes that can visualize and quantify biological processes in real-time.
One of the most promising applications is in Positron Emission Tomography (PET) imaging. The sulfonamide scaffold has been successfully utilized to create PET tracers. For instance, a carbon-11 (B1219553) labeled sulfonamide derivative was developed to image the NLRP3 inflammasome in the brain, demonstrating rapid blood-brain barrier penetration and specific, blockable uptake. nih.gov This precedent suggests that analogues of this compound could be radiolabeled with isotopes like carbon-11 or fluorine-18. Such a tracer could be used to non-invasively map the distribution and density of its biological target (e.g., LSD1 or mGluR5) in living organisms, providing invaluable data for drug development and disease research. researchgate.net
Additionally, the scaffold could be adapted to create fluorescent probes. The pyrrolidine ring has been incorporated into fluorescent sensors for the detection of specific biomolecules. nih.govmdpi.com By conjugating a fluorophore to the this compound structure, researchers could develop probes for use in fluorescence microscopy or high-throughput screening assays. These tools would enable the direct visualization of the compound's interaction with its target within cells and tissues, aiding in mechanistic studies. researchgate.net
Expanding the Chemical Space of Pyrrolidine-1-sulfonylbenzonitrile Analogues
A key future direction is the systematic expansion of the chemical space around the this compound core. nih.gov The goal is to generate a diverse library of analogues with improved potency, selectivity, and pharmacokinetic properties. The inherent structural features of the parent compound offer multiple avenues for modification. nih.govmsu.edu
The pyrrolidine ring is a particularly attractive component for diversification. As a saturated heterocycle, it provides a three-dimensional structure that can be exploited to enhance binding interactions. nih.govresearchgate.net The stereochemistry of substituents on the pyrrolidine ring can be systematically varied to explore how spatial orientation impacts biological activity. nih.govmdpi.com Furthermore, modern synthetic methods allow for the rapid functionalization of the pyrrolidine ring with a wide array of chemical groups. rsc.orgacs.orgresearchgate.net
The aromatic benzonitrile (B105546) portion of the molecule also presents opportunities for modification. Techniques like C-H activation can be used to directly append new aryl groups, creating biaryl scaffolds that are common in many drugs. researchgate.net The nitrile group itself could be replaced with other electron-withdrawing groups or bioisosteres to modulate the electronic properties and binding interactions of the molecule. By systematically exploring these modifications, researchers can map the structure-activity relationship (SAR) and identify new compounds with superior profiles for therapeutic or diagnostic applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(pyrrolidine-1-sulfonyl)benzonitrile, and how can purity be optimized?
- Methodological Answer : A common approach involves sulfonylation of benzonitrile derivatives using pyrrolidine and sulfonyl chlorides under anhydrous conditions. For example, palladium-catalyzed coupling reactions (e.g., with alkenylsulfonyl fluorides) can introduce the pyrrolidine-sulfonyl moiety . Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) or LC-MS to confirm >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.8–8.1 ppm, doublets for para-substituted benzonitrile) and pyrrolidine protons (δ 2.8–3.2 ppm for sulfonyl-adjacent CH₂ groups) .
- FT-IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and sulfonyl (S=O stretches ~1150–1350 cm⁻¹) functional groups.
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 249.3 (C₁₁H₁₂N₂O₂S).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions due to potential dust/aerosol hazards .
- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to nitrile toxicity .
- Emergency Measures : For accidental ingestion/inhalation, administer activated charcoal and seek immediate medical attention .
Advanced Research Questions
Q. How can mechanistic insights into the sulfonylation reaction be gained using kinetic studies or isotopic labeling?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ ¹H NMR to identify rate-determining steps (e.g., sulfonyl chloride activation).
- Isotopic Labeling : Use ¹⁸O-labeled pyrrolidine or deuterated solvents to track oxygen incorporation in the sulfonyl group, clarifying nucleophilic attack pathways .
Q. What computational methods (e.g., DFT, MD) are suitable for predicting the compound’s reactivity or binding affinity in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 with B3LYP/6-31G* basis set.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using GROMACS. Focus on sulfonyl group hydrogen bonding and nitrile dipole interactions .
Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) impact the compound’s physicochemical properties or bioactivity?
- Methodological Answer :
- Comparative Synthesis : Synthesize analogs (e.g., 4-(piperidine-1-sulfonyl)benzonitrile) and compare logP (via shake-flask method) and solubility (UV/Vis in PBS).
- Bioactivity Testing : Screen against target proteins (e.g., kinases) using fluorescence polarization assays. Piperidine analogs may exhibit altered steric bulk, affecting binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
